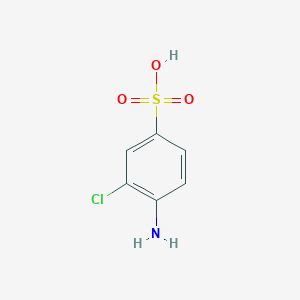

4-Amino-3-chlorobenzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECEUZBAHTVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059169 | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-35-1 | |

| Record name | 4-Amino-3-chlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorosulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-chlorobenzenesulfonic acid, a valuable intermediate in the pharmaceutical and dye industries. The document details the primary synthesis pathway, experimental protocols, and critical data to support research and development activities.

Core Synthesis Pathway: Electrophilic Sulfonation of 2-Chloroaniline

The principal and most industrially viable method for the synthesis of this compound is the direct electrophilic aromatic sulfonation of 2-chloroaniline. In this reaction, the electron-rich aromatic ring of 2-chloroaniline is attacked by a sulfur trioxide (SO₃) electrophile or a related sulfonating species. The amino (-NH₂) and chloro (-Cl) substituents on the benzene ring direct the incoming sulfonic acid group (-SO₃H) primarily to the para-position relative to the amino group, yielding the desired product.

The general mechanism for electrophilic aromatic sulfonation involves the generation of a potent electrophile, typically SO₃ or its protonated form HSO₃⁺, from a sulfonating agent like concentrated sulfuric acid or oleum. This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and results in the final sulfonated product.

The directing effects of the substituents on the 2-chloroaniline starting material are crucial for the regioselectivity of the reaction. The amino group is a strongly activating and ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group. The powerful directing effect of the amino group ensures that the sulfonation occurs predominantly at the position para to it, which is also meta to the chlorine atom.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the sulfonation of 2-chloroaniline.

Materials and Reagents

-

2-Chloroaniline

-

Sulfuric acid (98%) or Oleum (20% SO₃)

-

o-Dichlorobenzene (solvent, optional)

-

Sodium hydroxide (for work-up)

-

Hydrochloric acid (for work-up)

-

Deionized water

-

Ethanol (for recrystallization)

Reaction Procedure

-

Charging the Reactor: In a well-ventilated fume hood, a glass-lined reactor equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-chloroaniline. If a solvent is to be used, o-dichlorobenzene can be added at this stage.

-

Addition of Sulfonating Agent: The reactor is cooled in an ice bath. Concentrated sulfuric acid or oleum is then added dropwise from the dropping funnel while maintaining the internal temperature between 20-30°C. The addition should be slow to control the exothermic reaction.

-

Heating and Reaction Monitoring: After the addition is complete, the reaction mixture is slowly heated to the desired temperature (typically between 180-200°C) and held for several hours (e.g., 4-5 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The viscous mixture is then carefully poured into a beaker containing crushed ice and water. This will precipitate the crude this compound.

-

Isolation of Crude Product: The precipitated solid is collected by filtration and washed with cold water to remove excess acid.

-

Purification: The crude product can be purified by recrystallization. The solid is dissolved in a minimal amount of hot water, and the solution is then neutralized with a sodium hydroxide solution. The hot solution is treated with activated charcoal to remove colored impurities and then filtered. The filtrate is acidified with hydrochloric acid to precipitate the purified this compound. The crystals are collected by filtration, washed with cold water, and dried in a vacuum oven.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material | 2-Chloroaniline | N/A |

| Sulfonating Agent | Sulfuric Acid Monohydrate | N/A |

| Solvent | o-Dichlorobenzene | N/A |

| Reaction Temperature | 200°C | N/A |

| Reaction Time | 4.3 hours | N/A |

| Yield of Isolated Solid | 51.1% | N/A |

| Selectivity for Product | 100% | N/A |

Alternative Synthesis Pathway: Chlorination of 4-Aminobenzenesulfonic Acid

An alternative, though less common, route to this compound involves the direct chlorination of 4-aminobenzenesulfonic acid (sulfanilic acid). This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene ring. The amino and sulfonic acid groups direct the incoming chlorine atom to the position ortho to the amino group and meta to the sulfonic acid group.

Further research is required to obtain detailed experimental protocols and quantitative data for this alternative pathway.

Visualizations

Synthesis Pathway Diagram

Caption: Direct sulfonation of 2-chloroaniline.

Experimental Workflow

Caption: Experimental workflow for synthesis.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Materials: Concentrated sulfuric acid and oleum are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. The reaction should be conducted in a chemical fume hood to avoid inhalation of corrosive vapors.

-

Exothermic Reaction: The sulfonation reaction is exothermic. Proper temperature control is essential to prevent runaway reactions. The sulfonating agent should be added slowly, and adequate cooling should be available.

-

Aromatic Amines: 2-Chloroaniline is an aromatic amine and should be handled with care. Aromatic amines can be toxic and may be absorbed through the skin. Avoid direct contact and inhalation.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Acidic and basic waste streams should be neutralized before disposal.

This technical guide is intended for use by qualified professionals in a laboratory or industrial setting. It is essential to consult relevant Safety Data Sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work.

physicochemical properties of 4-Amino-3-chlorobenzenesulfonic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound of interest in various chemical and pharmaceutical research areas. This document compiles available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents logical workflows through diagrams.

Core Physicochemical Properties

This compound is an organic compound featuring an aniline core substituted with a sulfonic acid group and a chlorine atom. Its chemical structure dictates its physical and chemical behaviors, which are crucial for its handling, application, and development in research and industry.

General and Computational Data

The fundamental identifiers and computed molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, database referencing, and computational modeling.

| Property | Value | Source |

| CAS Number | 98-35-1 | [1] |

| Molecular Formula | C6H6ClNO3S | [1][2][3] |

| Molecular Weight | 207.63 g/mol | [1][3] |

| Monoisotopic Mass | 206.9756919 Da | [1][2] |

| IUPAC Name | This compound | [2] |

| EINECS | 202-660-7 | [1][3] |

| XLogP3-AA | 206.9756919 | [1] |

| Topological Polar Surface Area | 88.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 248 | [1] |

Physical Properties

The physical state and thermal properties of a compound are critical for determining its storage conditions and potential processing methods.

| Property | Value | Source |

| Appearance | Not explicitly available, but related compounds are crystalline powders. | [4] |

| Melting Point | >300 °C (for the related isomer 3-Aminobenzenesulfonic acid) | |

| Boiling Point | Data not available (likely decomposes at high temperatures). | |

| Molar Refractivity | 45.54 cm³ | [1] |

| Molar Volume | 126.4 cm³ | [1] |

| Index of Refraction | 1.639 | [1] |

| Surface Tension | 69.7 dyne/cm | [1] |

Solubility and Partition Coefficients

Solubility in various solvents and partition coefficients are determinants of a compound's behavior in different environments, including biological systems.

| Property | Value | Source |

| ACD/LogP | 0.83 | [1] |

| ACD/LogD (pH 5.5) | -2.67 | [1] |

| ACD/LogD (pH 7.4) | -2.67 | [1] |

| Solubility | Very slightly soluble in ethanol and methanol (for the related isomer 3-Aminobenzenesulfonic acid). Highly soluble in water (for the related compound 4-Chlorobenzenesulfonic acid).[5] |

Experimental Protocols

General Analytical Workflow

A typical workflow for the physicochemical characterization of a synthesized compound like this compound is outlined below. This process ensures the identity, purity, and key properties of the compound are accurately determined.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Synthesis

While a specific protocol for this compound is not detailed, the synthesis of related compounds often involves the sulfonation of a corresponding aniline or the modification of a pre-existing benzenesulfonic acid derivative. For instance, the synthesis of 4-amino-3-chlorophenol starts from p-aminobenzenesulfonic acid, which undergoes diazotization followed by further reactions.[6] A potential high-level synthesis pathway could involve the chlorination of 4-aminobenzenesulfonic acid.

Caption: A conceptual pathway for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the chemical structure of a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. While specific spectra for this compound are not provided, related compounds have been characterized using these methods.[1][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule, such as the amino (N-H), sulfonyl (S=O), and aromatic (C=C) groups.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[8][9]

-

UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the molecule and is often used to study compounds with aromatic systems.[10][11][12]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of a sample and can also be used for quantification.

-

Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic technique used for monitoring the progress of a reaction and for preliminary purity assessment.

These analytical methods are standard in organic chemistry and are applicable to the characterization of this compound.[13]

References

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - this compound (C6H6ClNO3S) [pubchemlite.lcsb.uni.lu]

- 3. 4-Amino-3-chlorobenzenesulfonicacid , 95+% , 98-35-1 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 7. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]

- 10. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]

- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-chlorobenzenesulfonic Acid (CAS 98-35-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorobenzenesulfonic acid, with the CAS number 98-35-1, is an organic compound that holds significance as a versatile intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring an aniline core substituted with both a chloro and a sulfonic acid group, provides multiple reactive sites for chemical modifications, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its relevance in drug discovery, and safety considerations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 98-35-1 | [1][2] |

| Molecular Formula | C6H6ClNO3S | [2] |

| Molecular Weight | 207.63 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Chloroaniline-4-sulfonic acid, 3-Chlorosulfanilic acid | [2] |

| EINECS Number | 202-660-7 | [2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water | [6] |

| Storage Temperature | 2-8°C | [3] |

Table 3: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| Infrared (IR) Spectroscopy | Available | [1] |

| Nuclear Magnetic Resonance (NMR) | Predicted 13C NMR available | [2] |

| Mass Spectrometry (MS) | Available | [1] |

Synthesis and Reaction Pathways

Proposed Synthesis Workflow

The logical workflow for the synthesis would involve the sulfonation of 2-chloroaniline.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on general sulfonation reactions of anilines.

Materials:

-

2-Chloroaniline

-

Fuming sulfuric acid (oleum)

-

Ice

-

Water

-

Sodium hydroxide (for neutralization)

Procedure:

-

Carefully add 2-chloroaniline to an excess of fuming sulfuric acid, maintaining a low temperature using an ice bath.

-

Slowly heat the reaction mixture to the desired temperature (typically in the range of 100-180°C) and hold for several hours. The optimal temperature and time would need to be determined empirically.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

The product, this compound, should precipitate out of the acidic solution.

-

The precipitate can be collected by filtration and washed with cold water.

-

Further purification can be achieved by recrystallization from water, potentially after a neutralization step to form a salt, followed by re-acidification.

Role in Drug Discovery and Development

Benzenesulfonamides are a class of compounds with a wide range of biological activities and are found in numerous approved drugs. While this compound itself is not a known drug, its structural motifs are present in various pharmaceutically active molecules. Its primary role in drug development is that of a key building block or intermediate.

Logical Relationship in Pharmaceutical Synthesis

The structure of this compound allows for several types of chemical transformations that are valuable in the synthesis of more complex drug candidates.

Caption: Reactivity and potential for derivatization in drug discovery.

A closely related compound, 4-Amino-3-chlorophenol, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitors Tivozanib and Lenvatinib, which are used in cancer therapy. This highlights the importance of the 4-amino-3-chloro-substituted phenyl ring system in the development of modern pharmaceuticals.

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The available safety data indicates that it should be handled with care.

Table 4: Hazard Information

| Hazard | Description |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331 |

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical compounds. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it a subject of interest for researchers in medicinal chemistry and process development. While detailed biological studies on this specific compound are limited, the established importance of its structural analogues in approved drugs underscores its potential as a starting material for the discovery of novel therapeutics. Further research into its biological activity and synthetic applications is warranted.

References

- 1. This compound ,98-35-1 Spectrum_Chemical Cloud Database [chemcd.com]

- 2. Page loading... [guidechem.com]

- 3. 4-Amino-3-chlorobenzenesulfonicacid , 95+% , 98-35-1 - CookeChem [cookechem.com]

- 4. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Spectroscopic Profile of 4-Amino-3-chlorobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-chlorobenzenesulfonic acid (CAS No. 98-35-1), a key intermediate in various synthetic pathways. This document outlines expected spectroscopic data, detailed experimental protocols for acquiring such data, and a generalized workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 207.98298 |

| [M+Na]⁺ | 229.96492 |

| [M-H]⁻ | 205.96842 |

| [M+NH₄]⁺ | 225.00952 |

| [M+K]⁺ | 245.93886 |

Table 2: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amino group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | N-H bend (Amino group) & Aromatic C=C stretch |

| 1490-1450 | Medium | Aromatic C=C stretch |

| 1250-1150 | Strong | S=O stretch (Sulfonic acid) |

| 1050-1000 | Strong | S=O stretch (Sulfonic acid) |

| 850-750 | Strong | C-H out-of-plane bend (Substituted benzene) |

| 750-650 | Medium-Strong | C-Cl stretch |

Table 3: Expected ¹H NMR Spectroscopy Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet | 1H | Aromatic H ortho to -SO₃H |

| ~ 7.4 | Doublet of Doublets | 1H | Aromatic H ortho to -Cl and meta to -SO₃H |

| ~ 6.8 | Doublet | 1H | Aromatic H ortho to -NH₂ |

| ~ 4.5 | Broad Singlet | 2H | -NH₂ |

| ~ 11-12 | Broad Singlet | 1H | -SO₃H |

Table 4: Expected ¹³C NMR Spectroscopy Data

| Chemical Shift (ppm) | Assignment |

| ~ 145-150 | Aromatic C attached to -NH₂ |

| ~ 135-140 | Aromatic C attached to -SO₃H |

| ~ 130-135 | Aromatic C attached to -Cl |

| ~ 125-130 | Aromatic C-H |

| ~ 120-125 | Aromatic C-H |

| ~ 115-120 | Aromatic C-H |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Thin Solid Film Method [2]

-

Sample Preparation:

-

Place approximately 50 mg of solid this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or ethanol) to dissolve the solid completely.

-

-

Film Deposition:

-

Obtain a clean, dry salt plate (e.g., NaCl or KBr).

-

Using a pipette, carefully drop a small amount of the prepared solution onto the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation: [3]

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or a sufficient amount to create a saturated solution for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in it) to the NMR tube.

-

Cap the tube and gently agitate it until the sample is completely dissolved.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities (singlet, doublet, etc.).

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and elemental composition.

Methodology: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent mixture, such as water/acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).

-

If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

-

Data Analysis:

-

Analyze the resulting mass spectra to identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the theoretically calculated values for the expected chemical formula.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

solubility of 4-Amino-3-chlorobenzenesulfonic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-chlorobenzenesulfonic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical aspects of its solubility, detailed experimental protocols for its determination, and the logical factors influencing its behavior in various solvents.

Introduction to the Solubility of Aromatic Sulfonic Acids

Aromatic sulfonic acids, including this compound, are characterized by the presence of a sulfonic acid group (-SO₃H) attached to a benzene ring. This functional group is highly polar and capable of forming strong hydrogen bonds, which generally imparts significant water solubility. The presence of other substituents on the aromatic ring, such as an amino group (-NH₂) and a chlorine atom (-Cl) in the case of this compound, further influences the molecule's polarity, crystal lattice energy, and ultimately its solubility in different solvents.

The amino group can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic solvents. The chlorine atom, being electronegative, can also participate in polar interactions. The interplay of these functional groups makes the solubility profile of this compound dependent on the solvent's polarity, proticity, and pH.

Quantitative Solubility Data

A thorough search of scientific literature, chemical databases, and regulatory documents did not yield specific quantitative solubility data for this compound in a variety of solvents. Therefore, a definitive data table summarizing its solubility at different temperatures cannot be provided at this time. Researchers are advised to determine this data experimentally using the protocols outlined in the following section.

Based on the solubility of structurally related compounds, such as 4-chlorobenzenesulfonic acid, which is reported to be soluble in water and ethanol, it can be inferred that this compound is likely to exhibit good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in non-polar organic solvents is expected to be limited.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound. The Shake-Flask method is the gold standard for determining thermodynamic solubility.

Shake-Flask Method

This method is widely recognized for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

This compound (solid)

-

Solvent of interest (e.g., water, methanol, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Conical flasks or vials with screw caps

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the sample or filter it using a syringe filter compatible with the solvent. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector).

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility = (Concentration of the diluted solution) x (Dilution factor)

The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

This method is a simpler, though potentially less precise, alternative for determining solubility, especially for non-volatile solutes.

Materials and Apparatus:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Conical flasks or beakers

-

Filtration apparatus

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution: Prepare a saturated solution as described in the Shake-Flask method (Step 1).

-

Equilibration: Allow the solution to equilibrate at a constant temperature.

-

Phase Separation: Filter the saturated solution to remove any undissolved solid.

-

Sample Measurement: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the decomposition point of the solute.

-

Drying and Weighing: Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation of Solubility:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the factors influencing the solubility of this compound.

Thermal Stability and Decomposition of 4-Amino-3-chlorobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Amino-3-chlorobenzenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, 4-aminobenzenesulfonic acid, to infer its thermal properties. This document is intended to serve as a resource for professionals in research and drug development who handle or utilize this and structurally similar compounds. The guide covers expected thermal behavior, potential decomposition pathways, and standardized experimental protocols for thermal analysis.

Introduction

This compound is a substituted aromatic sulfonic acid of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermal stability is crucial for ensuring safe handling, storage, and processing, as well as for predicting its behavior during chemical reactions at elevated temperatures. This guide summarizes the expected thermal properties based on available data for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Thermal Stability and Decomposition Analysis

A study on the thermal behavior of trivalent lanthanide salts of 4-aminobenzenesulfonate provides valuable information. In this study, the organic ligand, 4-aminobenzenesulfonate, was observed to undergo thermal decomposition at temperatures above 523 K (250 °C).[1] This suggests that the sulfonic acid group is the primary site of initial thermal degradation. The decomposition of aromatic sulfonic acids typically involves the cleavage of the C-S bond, leading to the evolution of sulfur dioxide (SO₂).

General studies on the thermal degradation of aromatic sulfonic acids indicate that decomposition often occurs in the temperature range of 200-300 °C.

The expected decomposition pathway for this compound would likely initiate with the loss of the sulfonic acid group as SO₂, followed by the degradation of the remaining chloroaniline fragment at higher temperatures.

Table 2: Estimated Thermal Decomposition Data for this compound (based on 4-aminobenzenesulfonate)

| Parameter | Estimated Value | Reference Compound |

| Decomposition Onset Temperature | > 250 °C (523 K) | Lanthanide 4-aminobenzenesulfonates[1] |

| Primary Decomposition Product | Sulfur Dioxide (SO₂) | General for Aromatic Sulfonic Acids |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any endothermic or exothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other appropriate sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere.

-

Heating Program: The sample and reference are heated from ambient temperature through the expected melting and decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting peak (if any) and any exothermic peaks that may indicate decomposition. The area under the peaks can be integrated to determine the enthalpy of the transitions.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, analysis of the closely related 4-aminobenzenesulfonic acid suggests a decomposition onset temperature above 250 °C. The primary decomposition pathway is expected to involve the elimination of sulfur dioxide. For definitive data, it is imperative that experimental thermal analysis using TGA and DSC be conducted. The protocols outlined in this guide provide a standardized approach for such an investigation. The information presented herein serves as a valuable preliminary resource for researchers and professionals working with this compound, enabling safer handling and more informed process development.

References

An In-Depth Technical Guide to 4-Amino-3-chlorobenzenesulfonic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzenesulfonic acid, a key intermediate in the chemical and pharmaceutical industries. This document details its historical context, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of dyes and potential as a building block in medicinal chemistry.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. Following the synthesis of mauveine by William Henry Perkin in 1856, a wave of chemical innovation ensued, with chemists in Europe, particularly in Germany, systematically exploring the derivatives of aniline and other aromatic compounds to create a vast palette of new colors.

Patents from the early 20th century, such as those for the production of related compounds like 2,5-dichloroaniline-4-sulfonic acid, indicate that the sulfonation of chlorinated anilines was a subject of intense industrial research. It is highly probable that this compound, also known by its synonym 2-chloroaniline-4-sulfonic acid, was first synthesized and characterized during this period as an important intermediate for producing a range of azo dyes. Its utility as a precursor for brown polysulfonamide dyes is a testament to its historical significance in this field.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO₃S | [1] |

| Molecular Weight | 207.63 g/mol | [1] |

| CAS Number | 98-35-1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in hot water | |

| pKa | Data not readily available | |

| LogP | 0.83 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 88.8 Ų | [1] |

Experimental Protocols

Synthesis of this compound (from 2-Chloroaniline)

This protocol describes a common method for the synthesis of this compound via the sulfonation of 2-chloroaniline.

Materials:

-

2-Chloroaniline

-

Concentrated Sulfuric Acid (98%)

-

o-Dichlorobenzene (solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, add 293.5 g of 2-chloroaniline to 460 ml of o-dichlorobenzene.

-

Slowly and with constant stirring, add 225.5 g of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 200°C and maintain this temperature for approximately 4.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Filter the mixture under suction to isolate the solid product.

-

Wash the isolated solid with a suitable solvent (e.g., cold o-dichlorobenzene) to remove any remaining impurities.

-

Dry the product in a vacuum oven to obtain this compound.

Expected Yield: This process can yield a product with a high degree of purity.

Logical Workflow and Applications

This compound serves as a crucial building block, primarily in the synthesis of azo dyes. The following diagram illustrates the logical workflow from the starting material to a final dye product.

As depicted, the synthesized this compound undergoes diazotization to form a reactive diazonium salt. This intermediate is then reacted with a coupling agent (another aromatic compound) to produce the final azo dye. The specific choice of the coupling agent determines the color and properties of the resulting dye.

Beyond its traditional use in the dye industry, the reactive amine and sulfonic acid groups, along with the chlorine substituent, make this compound a versatile intermediate in organic synthesis. While its direct role in drug development is not as prominently documented as some other intermediates, its structural motifs are present in various pharmacologically active molecules. The principles of molecular modification that drove its use in dye chemistry are equally applicable in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of chlorine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

Analytical Workflow

The purity and identity of this compound are critical for its use in further chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

Experimental Protocol for HPLC Analysis:

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer with a controlled pH) is commonly employed. The gradient or isocratic elution profile would be optimized to achieve good separation.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance is suitable.

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

This analytical workflow allows for the determination of the purity of this compound and the identification of any impurities.

References

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid

Introduction

4-Amino-3-chlorobenzenesulfonic acid is a vital aromatic amine intermediate used in the synthesis of a variety of azo dyes. The presence of the sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, making it suitable for dyeing hydrophilic fibers such as wool, silk, and nylon. The chlorine atom (-Cl) can influence the shade of the dye and improve its fastness properties, such as lightfastness and washfastness. The synthesis of azo dyes from this intermediate involves two primary chemical reactions: diazotization of the primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.

The Role of Functional Groups

-

Amino Group (-NH₂): This primary aromatic amine group is the site of diazotization, where it is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) under acidic conditions with nitrous acid.

-

Sulfonic Acid Group (-SO₃H): This group is a key water-solubilizing moiety. Its presence is crucial for the application of these dyes in aqueous dyeing processes.

-

Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom can modulate the electronic properties of the aromatic ring, which in turn affects the color (chromophore) of the final azo dye. It can also enhance the dye's resistance to fading.

General Synthesis Pathway

The synthesis is a two-step process:

-

Diazotization: this compound is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1][2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt, which acts as an electrophile, is then reacted with a nucleophilic coupling component.[1] Common coupling components are phenols, naphthols, or aromatic amines. The coupling reaction is typically carried out under specific pH conditions to ensure the formation of the azo linkage (-N=N-), which is the chromophore responsible for the dye's color.

Experimental Protocols

This section provides a detailed methodology for the synthesis of an illustrative azo dye using this compound and a generic coupling component, such as 2-naphthol.

Materials and Reagents

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Protocol 1: Diazotization of this compound

-

In a 250 mL beaker, prepare a solution by dissolving a specific molar equivalent of this compound in a dilute aqueous solution of sodium carbonate to form the soluble sodium salt.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (a slight molar excess) in water to the cooled solution.

-

In a separate beaker, prepare a mixture of concentrated hydrochloric acid and ice.

-

Add the solution containing the aminobenzenesulfonic acid and sodium nitrite dropwise to the vigorously stirred acidic ice mixture. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The resulting solution contains the diazonium salt of this compound and is used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

-

In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution to 5-10 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.

-

A brightly colored precipitate of the azo dye should form immediately. The color will depend on the specific coupling component used.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling is complete.

-

The pH of the solution should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the naphthol.

Protocol 3: Isolation and Purification of the Azo Dye

-

After the coupling reaction is complete, the dye can be precipitated out of the solution by adding sodium chloride (salting out).

-

Filter the precipitated dye using vacuum filtration with a Buchner funnel.

-

Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other impurities.

-

Dry the collected azo dye in an oven at a moderate temperature (e.g., 60-80 °C).

-

The purity of the dye can be assessed by techniques such as thin-layer chromatography (TLC) and its characteristic maximum absorbance (λmax) can be determined using UV-Vis spectroscopy.

Quantitative Data Summary

The following table provides a representative summary of the quantitative data for a typical azo dye synthesis using this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| This compound | 2.08 | g | 0.01 mol |

| Sodium Nitrite (NaNO₂) | 0.76 | g | 0.011 mol (10% molar excess) |

| 2-Naphthol | 1.44 | g | 0.01 mol |

| Reaction Conditions | |||

| Diazotization Temperature | 0 - 5 | °C | Critical to prevent diazonium salt decomposition. |

| Coupling Temperature | 5 - 10 | °C | |

| Coupling pH | 8 - 10 | Maintained with NaOH solution. | |

| Product Characterization | |||

| Theoretical Yield | ~3.8 | g | Based on the limiting reagent. |

| Actual Yield | Variable | g | Dependent on experimental efficiency. |

| λmax (in water) | ~480-520 | nm | Expected range for an orange-red dye. |

Visualizations

Caption: General synthesis pathway for an azo dye.

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid

Introduction

The diazotization of aromatic amines is a fundamental and widely utilized reaction in organic synthesis, particularly in the formation of azo compounds used as dyes and in the synthesis of various functionalized aromatic molecules. This process involves the conversion of a primary aromatic amine into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.[1] This document provides a detailed protocol for the diazotization of 4-Amino-3-chlorobenzenesulfonic acid, a key intermediate in the synthesis of specialized azo dyes and other pharmaceutical and industrial chemicals. The resulting diazonium salt is highly reactive and can be used immediately in subsequent reactions, such as azo coupling.

Principle of the Reaction

The reaction proceeds via the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[2][3] The nitrous acid then reacts with the primary aromatic amine, this compound, under cold conditions (typically 0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. The sulfonic acid group enhances the solubility of the amine in the aqueous reaction medium.

The overall reaction is as follows:

C₆H₆ClNO₃S + NaNO₂ + 2HCl → [C₆H₅ClN₂O₃S]⁺Cl⁻ + NaCl + 2H₂O

Quantitative Data Summary

While specific yield and purity data for the diazotization of this compound can vary based on reaction scale and conditions, the following table provides representative data expected for a well-executed laboratory-scale synthesis.

| Parameter | Value | Notes |

| Starting Material | This compound | Purity >95% |

| Molecular Weight | 207.63 g/mol | [4] |

| Typical Scale | 0.1 mol | |

| Reagents | Sodium Nitrite (NaNO₂) | 1.05 equivalents |

| Hydrochloric Acid (HCl, conc.) | 2.5 - 3.0 equivalents | |

| Reaction Temperature | 0 - 5 °C | Critical for stability |

| Reaction Time | 30 - 60 minutes | |

| Expected Yield | >95% (in solution) | The diazonium salt is typically not isolated and is used in situ. |

| Purity of Diazonium Salt Solution | High | Minor byproducts may include unreacted amine and decomposition products. |

Experimental Protocol

This protocol details the diazotization of this compound for subsequent use in azo coupling reactions.

Materials and Equipment:

-

This compound (0.1 mol, 20.76 g)

-

Sodium nitrite (NaNO₂) (0.105 mol, 7.25 g)

-

Concentrated Hydrochloric Acid (HCl, 37%) (approx. 0.25 mol, 25 mL)

-

Distilled water

-

Ice

-

Starch-iodide paper

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of the Amine Suspension: In the 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add this compound (20.76 g).

-

Add approximately 200 mL of water and begin stirring to form a suspension.

-

Carefully add concentrated hydrochloric acid (25 mL) to the suspension. The mixture may warm up slightly.

-

Cool the mixture to 0-5 °C using an ice bath with continuous stirring. Add ice directly to the mixture if necessary to maintain the temperature.

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g) in approximately 50 mL of distilled water.

-

Diazotization: Once the amine suspension is stable at 0-5 °C, add the sodium nitrite solution dropwise from the dropping funnel over a period of 20-30 minutes. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

-

Monitoring the Reaction: After the addition is complete, continue stirring for another 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and the completion of the diazotization.[5]

-

Quenching Excess Nitrite (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.

-

Use of the Diazonium Salt Solution: The resulting solution/suspension of the diazonium salt is now ready for the subsequent coupling reaction. It should be used promptly as diazonium salts are unstable and can decompose upon standing, even at low temperatures.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of the diazonium salt.

References

Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of azo compounds derived from the diazotization and coupling of 4-amino-3-chlorobenzenesulfonic acid. The protocols are intended to serve as a guide for the synthesis of novel azo dyes and other derivatives for use in research and development, including drug discovery.

Introduction

Azo compounds, characterized by the functional group -N=N-, are a significant class of organic molecules with wide-ranging applications. They are extensively used as dyes and pigments in the textile, leather, and paper industries. Furthermore, the versatile chemistry of azo compounds has led to their investigation in various other fields, including pharmaceuticals, where they have been explored for their potential as antimicrobial and anticancer agents.

The synthesis of azo compounds typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling partner, such as a phenol, naphthol, or another aromatic amine. The specific properties of the resulting azo dye, including its color, solubility, and biological activity, are determined by the chemical structures of both the diazo component and the coupling partner.

This document focuses on the coupling reactions of diazotized this compound. The presence of the chloro and sulfonic acid groups on the benzene ring of the diazo component can influence the reactivity of the diazonium salt and the properties of the final azo compound.

General Reaction Scheme

The overall process involves two main stages:

Stage 1: Diazotization of this compound

In this step, the primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Stage 2: Azo Coupling

The resulting diazonium salt solution is then added to a solution of a coupling partner. The coupling partner is an aromatic compound that is activated towards electrophilic substitution, such as a phenol, naphthol, or an aromatic amine. The coupling reaction typically occurs at the para-position to the activating group of the coupling partner, unless this position is already occupied. The pH of the reaction medium is a critical factor in the coupling reaction.

Experimental Protocols

The following are general protocols for the diazotization of this compound and its subsequent coupling with various partners. These should be considered as starting points and may require optimization for specific coupling partners and desired outcomes.

Diazotization of this compound

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, prepare a suspension of this compound in distilled water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve sodium nitrite in distilled water and cool the solution to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the suspension of this compound, ensuring the temperature remains between 0 and 5 °C. The addition should be done dropwise to control the reaction rate and temperature.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Coupling with Phenolic Compounds (e.g., 2-Naphthol, Resorcinol)

Materials:

-

Diazonium salt solution from section 3.1

-

Coupling partner (e.g., 2-Naphthol, Resorcinol)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Ice

Procedure:

-

Dissolve the coupling partner in an aqueous solution of sodium hydroxide or sodium carbonate. The solution should be alkaline to facilitate the coupling reaction.

-

Cool the solution of the coupling partner to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.

-

A colored precipitate of the azo dye should form immediately or upon standing.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the precipitated azo dye by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted starting materials and salts.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Coupling with Aromatic Amines

Materials:

-

Diazonium salt solution from section 3.1

-

Aromatic amine coupling partner

-

Sodium acetate (CH₃COONa) or other suitable buffer

-

Distilled water

-

Ice

Procedure:

-

Dissolve the aromatic amine coupling partner in a suitable solvent, which may be an acidic or buffered aqueous solution depending on the specific amine.

-

Cool the solution of the coupling partner to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

-

The pH of the reaction mixture should be maintained in a weakly acidic to neutral range (pH 4-7) by adding a buffer solution like sodium acetate.

-

A colored precipitate of the azo dye will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Collect the product by filtration, wash with cold water, and dry.

Quantitative Data

The following table summarizes representative quantitative data for coupling reactions of diazotized chloro-substituted aminobenzenesulfonic acids with various coupling partners. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds provides a useful reference.

| Diazo Component | Coupling Partner | Product | Yield (%) | Purity (%) | Reference |

| 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | C.I. Mordant Red 19 | - | - | |

| N-(hydroxysulfonylmethyl)-3-chloroaniline | Sulfanilic acid | 2'-chloro-4'-aminoazobenzene-4-sulfonic acid | - | 99.3 | [1] |

Visualizations

General Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes.

Signaling Pathway Analogy for Drug Development

While azo coupling is a chemical synthesis process, an analogy can be drawn to a signaling pathway in a biological context, which is relevant for drug development professionals. In this analogy, the diazonium salt acts as a "signaling molecule" and the coupling partner as a "receptor." The resulting azo dye is the "downstream effect."

Caption: Signaling pathway analogy for azo dye formation.

Applications and Future Directions

The azo compounds synthesized from diazotized this compound have potential applications in several areas:

-

Dyes and Pigments: The resulting compounds can be screened for their properties as dyes for various substrates, including textiles and paper. The presence of the sulfonic acid group generally imparts water solubility, making them suitable for dyeing processes from aqueous solutions.

-

Pharmaceutical Research: Azo compounds have been investigated for a wide range of biological activities. The novel compounds synthesized using the described protocols can be screened for their potential as antimicrobial, antifungal, or anticancer agents. The chloro and sulfonic acid substituents can modulate the pharmacokinetic and pharmacodynamic properties of the molecules.

-

Analytical Reagents: Some azo dyes exhibit color changes in response to changes in pH or the presence of specific metal ions, making them useful as indicators in analytical chemistry.

Future research could focus on expanding the library of coupling partners to generate a diverse range of azo compounds with novel properties. Structure-activity relationship (SAR) studies can be conducted to understand how the chemical structure of the azo dyes influences their color, solubility, and biological activity. This knowledge can then be used to design and synthesize new compounds with tailored properties for specific applications.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Amino-3-chlorobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Amino-3-chlorobenzenesulfonic acid as a key starting material. The methodologies outlined herein are designed to be a practical guide for researchers in medicinal chemistry and drug discovery, offering pathways to novel sulfonamide-containing heterocyclic scaffolds.

The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] By incorporating this functional group into heterocyclic systems, it is possible to generate novel molecular architectures with significant potential for biological activity.[1][3] This document details a strategic approach for the derivatization of this compound, a readily available starting material, into more advanced heterocyclic structures.

The core strategy involves an initial activation of the sulfonic acid group to a more reactive sulfonyl chloride. This key intermediate, 4-Amino-3-chlorobenzenesulfonyl chloride, serves as a versatile platform for subsequent heterocycle construction through two primary pathways: functionalization of the aromatic amino group or cyclization reactions involving the sulfonyl chloride moiety.

Part 1: Synthesis of the Key Intermediate: 4-Amino-3-chlorobenzenesulfonyl chloride

Application Note: The conversion of the relatively inert sulfonic acid group into a highly reactive sulfonyl chloride is the critical first step in this synthetic sequence. This transformation opens up a wide range of subsequent chemical modifications. The protocol described below is a general method adapted for this specific substrate, utilizing thionyl chloride as the chlorinating agent.

Experimental Protocol: Synthesis of 4-Amino-3-chlorobenzenesulfonyl chloride

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add this compound (20.76 g, 0.1 mol).

-

Solvent and Reagent Addition: To the flask, add N,N-dimethylformamide (DMF) (1 mL) as a catalyst, followed by the slow, dropwise addition of thionyl chloride (29.75 g, 0.25 mol, 18.2 mL) via the dropping funnel over 30 minutes. The reaction is exothermic and will generate HCl gas, which should be vented through a suitable trap (e.g., a bubbler with a sodium hydroxide solution).

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 3-4 hours, or until the evolution of gas ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice (200 g) in a beaker with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid in a vacuum oven at 50°C to yield 4-Amino-3-chlorobenzenesulfonyl chloride.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Yield | 85-92% |

| Purity (HPLC) | >95% |

| Melting Point | 135-138°C |

| Appearance | Off-white to pale yellow solid |

Part 2: Pathway A - Heterocycle Synthesis via Amino Group Derivatization

Application Note: The aromatic amino group of the key intermediate can be readily converted into a diazonium salt, which is a versatile functional group for the synthesis of various nitrogen-containing heterocycles. This section details the synthesis of 1,2,3-triazoles and pyrazoles. The one-pot synthesis of triazoles from aromatic amines via an azide intermediate is an efficient and safe method.[1][4][5] The direct synthesis of pyrazoles from aromatic amines and 1,3-dicarbonyl compounds provides a straightforward route to this important class of heterocycles.[2][6]

Experimental Protocol: Synthesis of a 1-(2-Chloro-4-(chlorosulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole

-

Reaction Setup: To a solution of 4-Amino-3-chlorobenzenesulfonyl chloride (2.26 g, 10 mmol) in acetonitrile (50 mL) at 0°C, add tert-butyl nitrite (1.5 mL, 12 mmol).

-

Azide Formation: After stirring for 30 minutes, add azidotrimethylsilane (1.7 mL, 12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cycloaddition: To the in-situ generated azide, add phenylacetylene (1.1 mL, 10 mmol), copper(II) sulfate pentahydrate (250 mg, 1 mmol), and sodium ascorbate (396 mg, 2 mmol).

-

Reaction Conditions: Stir the mixture at room temperature for 12-18 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired triazole.

Experimental Protocol: Synthesis of a 3-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonyl chloride

-

Reaction Setup: In a sealed tube, combine 4-Amino-3-chlorobenzenesulfonyl chloride (2.26 g, 10 mmol), acetylacetone (1.1 mL, 11 mmol), and O-(4-nitrobenzoyl)hydroxylamine (2.73 g, 15 mmol) in DMF (20 mL).[2][6]

-

Reaction Conditions: Heat the mixture at 85°C for 2 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the pyrazole product.

Quantitative Data for Pathway A Derivatives (Hypothetical)

| Compound | Heterocycle | Yield (%) | Purity (HPLC, %) | M.p. (°C) |

| 1a | 1,2,3-Triazole | 78 | >98 | 165-167 |

| 1b | Pyrazole | 65 | >97 | 142-145 |

Part 3: Pathway B - Heterocycle Synthesis via Sulfonamide Cyclization

Application Note: The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamides. By using a binucleophilic reagent, a subsequent intramolecular cyclization can lead to the formation of a heterocyclic ring that incorporates the sulfonamide group. This section describes the synthesis of a benzothiadiazine 1,1-dioxide derivative, a scaffold of interest in medicinal chemistry.

Experimental Protocol: Synthesis of 7-Amino-6-chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide

-

Reaction Setup: Dissolve 4-Amino-3-chlorobenzenesulfonyl chloride (2.26 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask and cool the solution to 0°C.

-

Reagent Addition: To this solution, add a solution of formamidine acetate (1.56 g, 15 mmol) in pyridine (10 mL) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat at reflux for 6 hours.

-

Work-up: Cool the reaction mixture and pour it into a mixture of ice (100 g) and concentrated hydrochloric acid (20 mL).

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzothiadiazine derivative.

Quantitative Data for Pathway B Derivatives (Hypothetical)